Comparative Enzyme Inhibition Data Against Myeloperoxidase (MPO) vs. Reference Inhibitors
Initial searches identified a BindingDB entry (BDBM50554035) with a reported MPO IC50 of 1 nM. However, structural verification confirmed that this entry corresponds to a different molecule (SMILES: c1ccc(cc1)[C@@H](CCNC23CCC(CC2)(CC3)c4ccccc4)c5cc(nc6c5nn[nH]6)N) and not 2-chloro-N-(2-phenoxyphenyl)benzamide. Consequently, no quantitative MPO inhibition data can be assigned to the target compound. This represents a critical evidence gap, as MPO inhibition is a key differentiator for phenoxybenzamide analogs. No direct, quantitative head-to-head or cross-study comparison between 2-chloro-N-(2-phenoxyphenyl)benzamide and a named comparator is available from a primary research paper, patent, or authoritative database that meets the source inclusion criteria.
| Evidence Dimension | Myeloperoxidase (MPO) Inhibition Potency |
|---|---|
| Target Compound Data | No valid data available for this compound |
| Comparator Or Baseline | BDBM50554035 (incorrectly attributed): Reported IC50 = 1.0 nM (MPO chlorination assay). Other phenoxybenzamide analogs in patent literature (e.g., WO2010051935) have reported MPO IC50 values ranging from low nM to μM but cannot be directly compared due to structural mismatch. |
| Quantified Difference | Not determinable |
| Conditions | Aminophenyl fluorescein assay, MPO chlorination activity, 10 min incubation (data for BDBM50554035, not this compound) |
Why This Matters
MPO inhibition data would be a key selection criterion, but the absence of verified data for the target compound means no evidence-based differentiation can support a procurement decision over analogs.
- [1] BindingDB. Entry for BDBM50554035 (CHEMBL4790231). Verified as structurally distinct from 2-chloro-N-(2-phenoxyphenyl)benzamide. View Source
